molecular formula C20H31NO5 B11073671 Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B11073671
M. Wt: 365.5 g/mol
InChI Key: RFMPETSDZRKPCC-UHFFFAOYSA-N
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Description

Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydroisoindole core, followed by the introduction of the epoxy group and the esterification with pentyl carboxylate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly if it shows activity against specific targets or pathways.

    Industry: Its chemical properties could make it useful in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and affecting downstream signaling pathways.

    DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate include other hexahydroisoindole derivatives, epoxy compounds, and esters with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its unique structure allows for a wide range of applications and interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

pentyl 4-oxo-3-(3-propan-2-yloxypropyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C20H31NO5/c1-4-5-6-11-25-19(23)16-15-8-9-20(26-15)13-21(18(22)17(16)20)10-7-12-24-14(2)3/h8-9,14-17H,4-7,10-13H2,1-3H3

InChI Key

RFMPETSDZRKPCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1C2C=CC3(C1C(=O)N(C3)CCCOC(C)C)O2

Origin of Product

United States

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